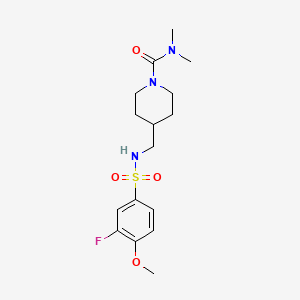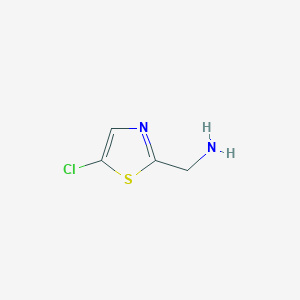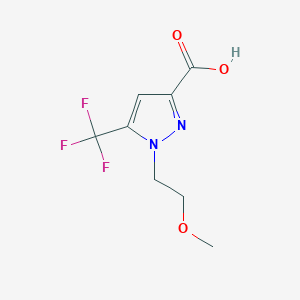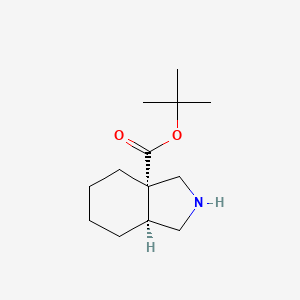
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a chemically synthesized molecule that likely exhibits biological activity due to the presence of a sulfonyl piperidine moiety and an oxalamide group. While the specific papers provided do not directly discuss this compound, they do provide insight into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with an appropriate starting material, such as ethyl isonipecotate, to yield intermediates like ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate can then be further modified to produce various derivatives, including those with oxadiazole and thioacetamide functionalities . The synthesis of N-alkylated arylsulfonamides also involves the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines . These methods suggest that the synthesis of the compound would similarly involve multi-step reactions, including the formation of a sulfonyl piperidine core followed by subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . These techniques allow for the elucidation of the molecular framework and the identification of specific functional groups present in the compound. The presence of a sulfonyl group and a piperidine ring is a common feature in these molecules, which is also expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of benzenesulfonyl chloride with amines, followed by substitution reactions at the nitrogen atom with various electrophiles . The reactivity of the sulfonyl group and the piperidine nitrogen atom is crucial in these syntheses, indicating that the compound may also undergo similar reactions during its synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds have been evaluated for their biological activities, including antibacterial properties and enzyme inhibition . These activities are influenced by the physical and chemical properties of the compounds, such as solubility, stability, and the ability to interact with biological targets. The presence of a sulfonyl group and a piperidine ring, as well as other substituents, can significantly affect these properties.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism Studies
Kinetics and Isotope Effects in Piperidine Reactions : The kinetics of reactions involving piperidine and pyrrolidine bases in dipolar aprotic solvents have been explored, highlighting complex mechanisms leading to specific reaction products. The study provides insights into the reaction rates and potential applications of piperidine derivatives in synthesizing various compounds (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Biological Activities
Flubendiamide Insecticide : Research on flubendiamide, a novel class of insecticide, demonstrates the synthesis and application of compounds with unique chemical structures for pest management. This study may provide insights into the design and synthesis of novel compounds for specific biological activities (Tohnishi et al., 2005).
Fluorescent Molecular Probes
Synthesis of Fluorescent Dyes : The development of new fluorescent solvatochromic dyes, including the synthesis and spectral properties, offers potential applications in creating molecular probes for biological studies. This research demonstrates the utility of certain chemical groups in designing fluorescent markers for scientific applications (Diwu et al., 1997).
Anticancer Agents
Propanamide Derivatives as Anticancer Agents : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids highlight their potential as anticancer agents. This study underscores the importance of structural modifications in developing therapeutic compounds (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease
Drug Candidates for Alzheimer’s Disease : The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at finding new drug candidates for Alzheimer’s disease, showcasing the application of these compounds in addressing neurological conditions (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRZLWEXXBSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)
![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)
![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)
![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)